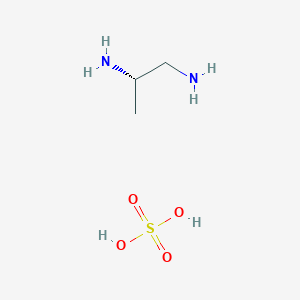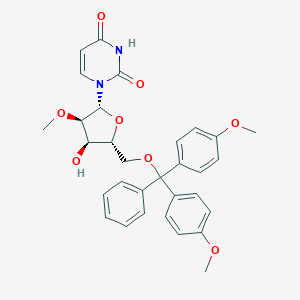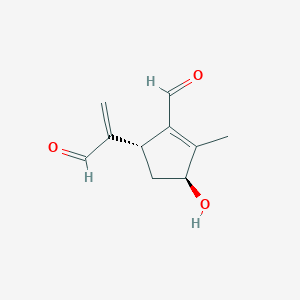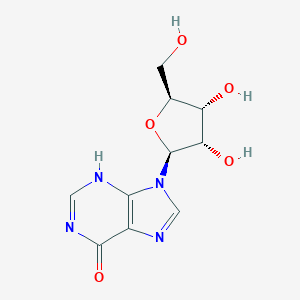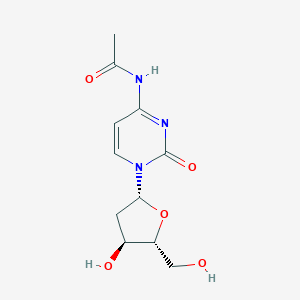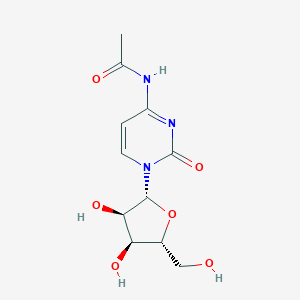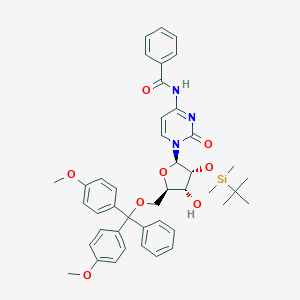
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
The research on pyrazole derivatives has been a topic of interest due to their wide range of pharmacological activities. Paper discusses a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which have been synthesized and evaluated for their central nervous system depressant activity. These compounds have shown potential as anticonvulsants with low acute toxicity, and some have exhibited antipsychotic effects. The paper emphasizes the synthesis and structure-activity relationships of these compounds, with a particular focus on the most active compound against pentylenetetrazole-induced convulsions.
Synthesis Analysis
The synthesis of pyrazole derivatives involves various chemical reactions and rearrangements. In paper , the synthesis of (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones is described. The compounds were characterized using NMR, MS, IR spectra, and elemental analyses or HRMS. The synthesis process utilized the Dimroth rearrangement, which is a method for transforming certain heterocyclic compounds.
Molecular Structure Analysis
The molecular structure and dimerization of pyrazole derivatives are discussed in paper . Two new 3,5-diaryl-1H-pyrazoles were synthesized and characterized, with their crystal structures determined by X-ray crystal structure analysis. The study found that these compounds can form dimers through intermolecular hydrogen bonds, which is significant for understanding their chemical behavior and potential interactions in biological systems.
Chemical Reactions Analysis
The chemical behavior of pyrazole derivatives can be complex, involving various types of reactions. Paper provides insight into the dimerization process of the synthesized pyrazoles, which occurs through intermolecular hydrogen bonds. This process is evidenced by strong ion peaks observed in the ESI-MS spectra, indicating the formation of molecular dimers in solution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure and the substituents present on the pyrazole ring. Paper highlights the central nervous system depressant activity of the synthesized compounds, their potential as anticonvulsants, and their low order of acute toxicity. Additionally, the behavioral profile of one compound suggests antipsychotic activity, and the Ames test result indicates its potential mutagenicity.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is utilized in the synthesis of novel compounds. For instance, it has been used in the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives (Hote & Lokhande, 2014), and in the development of Schiff base ligands for palladium(II) complexes (Abu-Surrah et al., 2010).
Antibacterial and Antioxidant Activities
Research has shown that compounds derived from (1,3-Dimethyl-1H-pyrazol-5-yl)methanol exhibit antibacterial and antioxidant activities. This includes compounds like (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone and Furan-2-yl-(5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-methanone (Lynda, 2021).
Antifungal Activities
Compounds incorporating (1,3-Dimethyl-1H-pyrazol-5-yl)methanol have shown specific antifungal properties, particularly against Saccharomyces cerevisiae (Abrigach et al., 2016).
Catecholase and Tyrosinase Activities
Studies demonstrate that derivatives of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol can be effective in catecholase and tyrosinase activities, crucial in biochemical processes (Bouanane et al., 2017).
Liquid-Liquid Extraction of Metal Ions
The compound has been used in the synthesis of bidentate ligands for the extraction of metal ions like iron and cadmium from aqueous solutions, showcasing its potential in environmental applications (Lamsayah et al., 2015).
Synthesis of Heterocyclic Systems
It plays a role in the synthesis of heterocyclic systems like pyrazolic carboxylic α-amino esters, which are important in medicinal chemistry (Mabrouk et al., 2020).
Development of Catalytic Agents
The compound is used in the synthesis of ligands for catalytic agents, particularly in oxidation reactions, demonstrating its utility in catalysis research (Bouroumane et al., 2021).
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJDKMVLHCJODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380017 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
CAS RN |
57012-20-1 | |
| Record name | (1,3-Dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dimethyl-1H-pyrazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




